molecular formula C11H11BrClN5O B5826983 5-bromo-2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide

5-bromo-2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide

Cat. No.: B5826983
M. Wt: 344.59 g/mol
InChI Key: XWLVNPMOOSYCGI-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a tetrazole ring substituted with a propyl group

Properties

IUPAC Name

5-bromo-2-chloro-N-(2-propyltetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClN5O/c1-2-5-18-16-11(15-17-18)14-10(19)8-6-7(12)3-4-9(8)13/h3-4,6H,2,5H2,1H3,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLVNPMOOSYCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The starting material, 5-bromo-2-chlorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-propyl-2H-tetrazole in the presence of a base such as triethylamine to form the desired benzamide.

  • Introduction of the Tetrazole Ring: : The tetrazole ring is introduced through a cyclization reaction involving an appropriate nitrile precursor and sodium azide under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions:

  • Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, particularly involving the tetrazole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the tetrazole ring.

Scientific Research Applications

5-bromo-2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chloro-N-isopropylbenzamide
  • 5-bromo-2-chloro-N-propylbenzamide

Uniqueness

Compared to similar compounds, 5-bromo-2-chloro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to certain targets and improve its stability under various conditions.

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